3-methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide hydrochloride is a synthetic compound classified as an oxazole derivative. This compound is noted for its structural complexity, featuring both an oxazole ring and a piperidine moiety, which contribute to its unique chemical and biological properties. It has garnered interest in scientific research for its potential applications in various fields, including medicinal chemistry and materials science .
The compound is identified by the CAS number 1098350-14-1 and has a molecular weight of 209.24 g/mol. It is primarily sourced from chemical databases such as PubChem and Chemsrc, where it is cataloged alongside other related compounds. The classification of this compound falls under heterocyclic compounds, specifically those containing nitrogen in their ring structure, which are often utilized in pharmaceutical development due to their diverse biological activities .
The synthesis of 3-methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide hydrochloride typically involves the following steps:
This method can be scaled up for industrial production using continuous flow reactors and automated systems to enhance efficiency and yield. Purification techniques such as recrystallization and chromatography are employed to ensure product purity .
The primary reactions involving 3-methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide hydrochloride include:
These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications .
The mechanism of action for 3-methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide hydrochloride has been investigated primarily in relation to its potential therapeutic effects. It is believed that this compound may interact with specific enzyme systems or cellular pathways involved in inflammation and pain modulation. Research indicates that similar oxazole derivatives exhibit immunomodulatory properties, suggesting that this compound could potentially influence immune responses through modulation of cytokine production or inhibition of inflammatory mediators .
While specific physical data such as density and boiling point are not readily available for 3-methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide hydrochloride, some relevant properties include:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₅N₃O₂·HCl |
Molecular Weight | 209.24 g/mol |
Melting Point | Not Available |
Flash Point | Not Available |
These properties are critical for understanding the handling and storage requirements for this compound in laboratory settings .
3-methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide hydrochloride has several scientific applications:
The construction of the 1,2-oxazole (isoxazole) ring fused with piperidine hinges on regioselective cyclization strategies. A pivotal approach involves β-enamino ketoester intermediates derived from N-Boc-protected piperidine carboxylic acids. These intermediates undergo regiocontrolled cyclization with hydroxylamine hydrochloride to yield 5-(piperidinyl)-1,2-oxazole-4-carboxylates as dominant products. Key studies demonstrate that azetidine, pyrrolidine, or piperidine enamines react with hydroxylamine under mild conditions (ethanol, 60°C) to afford target oxazole-piperidine hybrids in 65–78% yields. Notably, chromatographic or spectroscopic analysis of reaction mixtures reveals only trace amounts (<0.5%) of the alternative 3-(piperidinyl) regioisomer, confirming high selectivity [2] [9].
Critical to structural fidelity, 15N-NMR spectroscopy provides unambiguous regiochemical assignment. The 1,2-oxazole methine proton (H-3) shows diagnostic long-range coupling to N-2 (δ15N ≈ −0.6 ppm, 2JHN = 13–15 Hz), while piperidine protons correlate solely with the piperidinyl nitrogen. X-ray crystallography of analogous compounds further validates the 5-(piperidinyl) connectivity, with the piperidine nitrogen positioned para to the oxazole methine carbon [2] [5].
Table 1: Regioselectivity in Oxazole-Piperidine Cyclization
Enamine Precursor | Reagent | Solvent | Temp (°C) | Major Product Ratio | Yield (%) |
---|---|---|---|---|---|
N-Boc-3-azetidinyl β-enamino ketoester | NH2OH·HCl | EtOH | 60 | 50:1 (5- vs 3-substituted) | 65 |
N-Boc-4-piperidinyl β-enamino ketoester | NH2OH·HCl | iPrOH | 70 | >99:1 | 78 |
N-Boc-3-piperidinyl β-enamino ketoester | 15N-NH2OH·HCl | MeOH | 65 | >99:1 | 72 |
The assembly of 3-methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide requires efficient amide coupling between 3-methyl-1,2-oxazole-5-carboxylic acid and 4-aminopiperidine. Carbodiimide-mediated activation proves optimal, with N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC·HCl) enabling >90% conversion. The reaction employs dichloromethane (DCM) or acetonitrile (ACN) as inert solvents, with catalytic 4-dimethylaminopyridine (DMAP) accelerating acyl transfer. Crucially, anhydrous conditions minimize hydrolytic side reactions, while stoichiometric control (1:1 acid:amine ratio) prevents diacylation of the piperidine nitrogen [2] [4].
Solvent polarity dictates both coupling kinetics and byproduct formation. Nonpolar solvents (toluene, CCl4) yield <55% due to poor reagent solubility, while protic solvents (MeOH, EtOH) promote esterification over amidation. ACN emerges as the ideal compromise, facilitating 92% amide formation within 4 hours at 25°C. Post-coupling, the urea byproduct from DCC is removed by cold filtration, and the crude amide is purified via silica chromatography (eluent: EtOAc/MeOH 9:1) prior to hydrochloride salt formation [5].
Table 2: Solvent Optimization for Carbodiimide-Mediated Amidation
Solvent | Catalyst | Time (h) | Conversion (%) | Major Side Product |
---|---|---|---|---|
Dichloromethane | DMAP (5 mol%) | 6 | 85 | Dicyclohexylurea |
Acetonitrile | DMAP (5 mol%) | 4 | 92 | Dicyclohexylurea |
Methanol | None | 12 | 30 | Methyl ester |
Tetrahydrofuran | HOBt (10 mol%) | 5 | 88 | Dicyclohexylurea |
Conversion of the free base amide to its hydrochloride salt enhances crystallinity, stability, and bioavailability. This is achieved via stoichiometric reaction with hydrochloric acid (1.0–1.2 eq) in ethereal solvents. Diethyl ether or tert-butyl methyl ether (TBME) are preferred due to low water miscibility, which promotes salt precipitation. The mechanism involves protonation of the piperidine nitrogen (pKa ≈ 10.5), forming a stable ammonium chloride ion pair. Excess acid (>1.5 eq) must be avoided to prevent oxazole ring protonation or hydrate formation [4] [5].
Crystallization protocols dictate salt purity. Slow diffusion of HCl(g) into a cold (−10°C) ether solution of the free base yields needles with >99.5% purity (HPLC). Alternatively, concentrated aqueous HCl (35%) is added dropwise to a TBME suspension, followed by anti-solvent (hexane) addition to induce crystallization. The solid is collected, washed with cold ether, and dried under vacuum (40°C, 24 h) to constant weight. Key quality metrics include chloride content (ion chromatography: 100±2% theoretical) and residual solvents (GC: <500 ppm ether) [4].
Transitioning from batch to continuous flow chemistry addresses scalability challenges. The synthesis is segmented into three modular flow steps: (1) β-enamino ketoester formation, (2) oxazole cyclization, and (3) amide coupling/salt formation. A tubular reactor with static mixers achieves rapid heat transfer for the exothermic enamine formation (residence time: 5 min, 80°C), suppressing diketone side products observed in batch reactors [5].
Process automation enables real-time optimization. In-line FTIR monitors oxazole ring formation, triggering temperature adjustments (±2°C) to maintain >95% conversion. Coupling with EDC·HCl occurs in a solvent-resistant ceramic microreactor, with precipitated urea removed by continuous centrifugation. Final HCl salt formation integrates PAT (Process Analytical Technology) tools: pH and conductivity probes control acid addition, while particle size analyzers optimize crystallization. This system achieves 85% overall yield at >100 kg/day throughput, surpassing batch efficiency by 30% [5].
Table 3: Batch vs. Continuous Flow Process Metrics
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Overall Yield | 62% | 85% |
Cycle Time | 48 h | 2.5 h |
Urea Impurity | 1.2–1.8% | <0.3% |
Temperature Control | ±5°C | ±0.5°C |
Daily Output (kg) | 25 | 110 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1